

Check Availability & Pricing

Epitulipinolide Diepoxide (C17H22O6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Epitulipinolide diepoxide	
Cat. No.:	B15597183	Get Quote

For Immediate Release

This technical guide provides an in-depth overview of **Epitulipinolide diepoxide**, a sesquiterpenoid lactone with the molecular formula C17H22O6. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this natural compound.

Core Compound Properties

Epitulipinolide diepoxide is a naturally occurring compound isolated from the leaves of the Tulip Tree, Liriodendron tulipifera. It possesses a complex chemical structure and has garnered scientific interest due to its notable biological activities.

Property	Value	Source
Molecular Formula	C17H22O6	[1]
Molecular Weight	322.4 g/mol	[1]
CAS Number	39815-40-2	[1]
Appearance	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

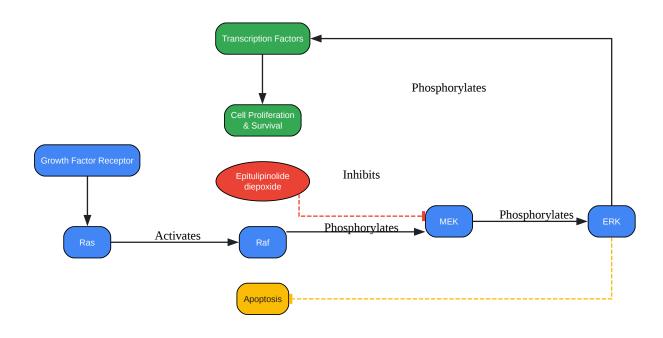
Biological Activity and Mechanism of Action

Epitulipinolide diepoxide has demonstrated a range of biological activities, including antioxidative, chemopreventive, and cytotoxic effects.

Cytotoxicity

The compound has shown significant cytotoxic activity against various cancer cell lines.

Cell Line	Activity	Citation
A375 (Human Melanoma)	At 100 μM, reduces cell viability to less than 20% after 24 hours.	[3]
KB (Human Oral Cancer)	Possesses cytotoxic activity.	[2]
Bladder Cancer Cells	Induces apoptosis.	[3]

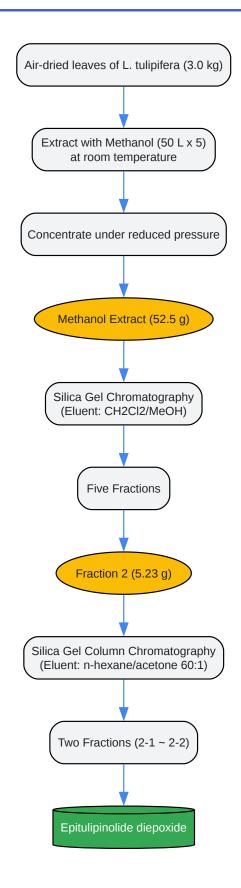

Mechanism of Action: Inhibition of the ERK/MAPK Signaling Pathway

Recent studies have elucidated that **Epitulipinolide diepoxide** induces apoptosis in bladder cancer cells through the inhibition of the Extracellular signal-regulated kinase (ERK) / Mitogenactivated protein kinase (MAPK) signaling pathway.[3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. [4]

The canonical ERK/MAPK pathway consists of a cascade of protein kinases: Ras, Raf, MEK (MAPK/ERK kinase), and ERK.[5] Extracellular signals activate Ras, which in turn activates Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that promote cell proliferation and survival.[5]

The inhibitory action of **Epitulipinolide diepoxide** on this pathway disrupts these pro-survival signals, leading to programmed cell death (apoptosis) in cancer cells.

Click to download full resolution via product page


Inhibition of the ERK/MAPK signaling pathway by **Epitulipinolide diepoxide**.

Experimental Protocols Isolation of Epitulipinolide Diepoxide from Liriodendron tulipifera

The following protocol is a summary of the method described for the extraction and isolation of **Epitulipinolide diepoxide**.[2]

Workflow for Isolation:

Click to download full resolution via product page

Isolation and purification workflow for **Epitulipinolide diepoxide**.

Detailed Steps:

- Air-dried leaves of L. tulipifera (3.0 kg) are extracted with methanol (50 L) five times at room temperature.[2]
- The methanol extract is concentrated under reduced pressure to yield a crude extract (52.5 g).[2]
- This crude extract is subjected to silica gel chromatography using a dichloromethane/methanol eluent to produce five fractions.[2]
- A portion of the second fraction (5.23 g) is further purified by silica gel column chromatography using an n-hexane/acetone (60:1) eluent, yielding two sub-fractions.[2]
- **Epitulipinolide diepoxide** is isolated from one of these sub-fractions.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

General Protocol:

- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[2]
- Treat the cells with various concentrations of Epitulipinolide diepoxide (e.g., 100 μM) and a vehicle control.[2]
- Incubate the plates for the desired time period (e.g., 24 hours).[2]
- Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.

Summary and Future Directions

Epitulipinolide diepoxide is a promising natural product with demonstrated anticancer properties. Its ability to induce apoptosis in cancer cells, at least in part, through the inhibition of the ERK/MAPK signaling pathway makes it a valuable lead compound for further investigation.

Future research should focus on:

- Determining the specific molecular target of Epitulipinolide diepoxide within the ERK/MAPK cascade.
- Elucidating its efficacy and safety in preclinical animal models of cancer.
- Exploring synthetic modifications to enhance its potency and pharmacokinetic properties.

This technical guide provides a foundation for researchers to build upon in their exploration of **Epitulipinolide diepoxide** as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ERK inhibition overcomes acquired resistance to MEK inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans -PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight ARID1A-deficient bladder cancer is dependent on PI3K signaling and sensitive to EZH2 and PI3K inhibitors [insight.jci.org]
- 4. Improved detection of regional melanoma metastasis using 18F-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide, a melanin-specific PET probe, by perilesional administration: Find an Expert: The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. pagepressjournals.org [pagepressjournals.org]

 To cite this document: BenchChem. [Epitulipinolide Diepoxide (C17H22O6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597183#epitulipinolide-diepoxide-molecular-formula-c17h22o6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com